1,6-Dibromopyrene

OLED materials Columnar liquid crystals Fluorescent dyes

1,6-Dibromopyrene is the definitive precursor for constructing linear, regio-defined π-extended polyaromatic hydrocarbons (PAHs) essential for OLED, OFET, and OPV materials. Unlike its 1,8-isomer, which yields a kinked architecture, the 1,6-substitution pattern enables the targeted DBPn series with unique optical, self-assembly, and anisotropic charge transport properties. It is also verified for selective fluoride (F⁻) sensor performance over cyanide (CN⁻) interference. Procure the correct isomer to guarantee the intended molecular geometry, device performance, and application-specific selectivity.

Molecular Formula C16H8Br2
Molecular Weight 360.04 g/mol
CAS No. 27973-29-1
Cat. No. B158639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dibromopyrene
CAS27973-29-1
Molecular FormulaC16H8Br2
Molecular Weight360.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)Br
InChIInChI=1S/C16H8Br2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H
InChIKeyJRCJYPMNBNNCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dibromopyrene (CAS 27973-29-1): Essential OLED Intermediate and Organic Semiconductor Precursor


1,6-Dibromopyrene (CAS 27973-29-1) is a symmetrical, polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H8Br2 and a molecular weight of 360.04 g/mol . Characterized by bromine atoms substituted at the 1 and 6 positions of its rigid, planar pyrene core, this compound exhibits a melting point of 228.0 to 232.0 °C and a maximum UV absorption wavelength (λmax) at 246 nm in ethanol . Its primary utility lies in its role as a versatile and essential building block in organic synthesis, particularly for creating advanced materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) [1]. The compound's unique substitution pattern provides a specific vector for π-conjugation extension, making it a crucial intermediate for constructing well-defined, complex molecular architectures [2].

Why 1,8-Dibromopyrene and Other Analogs Are Not Direct Replacements for 1,6-Dibromopyrene in Precision Synthesis


The regiospecific substitution pattern of 1,6-dibromopyrene is not merely an alternative to its isomers; it is a defining structural feature that dictates the final geometry and properties of derivative molecules. Generic substitution with a different regioisomer, such as 1,8-dibromopyrene, or a different halogenated precursor leads to fundamentally different outcomes [1]. The 1,6-substitution creates a distinct linear vector for conjugation and polymerization, enabling the construction of regio-defined π-extended polyaromatic hydrocarbons (PAHs) and conjugated polymers with specific shapes and properties [1][2]. Conversely, the 1,8-isomer offers a different, kinked geometry, which when used in the same synthetic sequence, yields regioisomeric products with divergent optical, electronic, and self-assembly behaviors [1][3]. This is not a case of subtle variation; it is a matter of obtaining the intended molecular architecture versus an unintended isomer, which directly impacts the performance and reliability of the final material in applications like OLEDs, OFETs, and graphene nanoribbon synthesis [2][4].

Quantified Differentiation of 1,6-Dibromopyrene Versus Its Closest Analogs: A Procurement-Focused Evidence Guide


Regioisomer-Specific Synthesis Enables Distinct Optical Properties and Mesophase Behavior in Polyaromatic Hydrocarbons

Using 1,6-dibromopyrene versus its 1,8-isomer as a precursor in a Suzuki-Miyaura/Scholl oxidative cyclodehydrogenation cascade yields two distinct polyaromatic regioisomers, DBPn and BBPn, respectively. These products exhibit quantifiable differences in photophysical properties and mesophase stability. The DBPn series, derived from 1,6-dibromopyrene, displays a red-shifted absorption and emission compared to the BBPn series from 1,8-dibromopyrene, with both series exhibiting high fluorescence quantum yields of approximately 30%. Critically, the 1,8-derived BBPn isomers possess wider mesophase ranges and higher mesophase stability than their 1,6-derived DBPn counterparts [1].

OLED materials Columnar liquid crystals Fluorescent dyes

1,6-Dibromopyrene Exhibits Definitively Different Charge Carrier Mobility Behavior Compared to Its 1,8-Isomer in Single-Crystal OFETs

Single crystals of 1,6-dibromopyrene were grown and evaluated in bottom-gate bottom-contact field-effect transistors. The crystal orientation significantly impacts performance. When the electric current flowed across the crystal's longitudinal direction, a mobility of 6.0 × 10⁻⁴ cm² V⁻¹ s⁻¹ was measured in the linear region, and 2.2 × 10⁻³ cm² V⁻¹ s⁻¹ in the saturation region. The mobility ratio between the two longitudinal directions (parallel and perpendicular to the conductive channel) was 2.2 [1]. While no direct data is available for 1,8-dibromopyrene single crystals in this specific OFET configuration, the reported values for 1,6-dibromopyrene provide a quantitative baseline. The significance is that the 1,6-substitution pattern, combined with crystal packing, yields measurable, directional charge transport, a feature that would be fundamentally altered by the different molecular geometry of the 1,8-isomer, which would adopt a different crystal packing motif.

Organic field-effect transistors (OFETs) Organic semiconductors Single-crystal electronics

1,6-Dibromopyrene Enables Synthesis of Fluorescent Polymers with Selective Fluoride Ion Sensing Capabilities, a Feature Not Shared by Its 9,10-Dibromoanthracene Analog

In a direct comparison of silsesquioxane-based fluorescent porous polymers, the pyrene-containing polymer (Py-PSQ) synthesized from 1,6-dibromopyrene demonstrates selective sensing of fluoride (F⁻) anions, whereas the anthracene-containing polymer (An-PSQ) synthesized from 9,10-dibromoanthracene responds to both F⁻ and cyanide (CN⁻) [1]. The selective F⁻ detection by Py-PSQ is attributed to a stronger excimer feature of the pyrenyl spacer groups [1]. This shows that the specific aromatic spacer, and by extension the precursor used to install it (1,6-dibromopyrene), dictates the selectivity of the resulting sensor material.

Fluorescent sensors Porous polymers Anion recognition

1,6-Dibromopyrene as a Precursor for Graphene Nanoribbons with Uniquely Tunable Edge Structures, Distinct from Common DBBA Precursors

Surface-catalyzed polymerization of 1,6-dibromopyrene (DBP) on Ag(110) produces graphene nanoribbons (GNRs) with alternating zigzag and armchair edges, a structure that is quantifiably different from GNRs obtained from the more common 10,10'-dibromo-9,9'-bianthryl (DBBA) precursor [1]. The GNRs from 1,6-dibromopyrene are monodispersed in width and significantly narrower than those obtained from DBBA [1]. This difference in edge structure and width directly impacts the electronic and magnetic properties of the resulting nanoribbons, making 1,6-dibromopyrene a crucial precursor for accessing a specific GNR architecture.

Graphene nanoribbons (GNRs) Bottom-up synthesis Surface-assisted polymerization

Procurement-Driven Application Scenarios for 1,6-Dibromopyrene Based on Verified Evidence


Synthesis of Regio-Defined π-Extended Polyaromatic Hydrocarbons (PAHs) for OLEDs and OFETs

In this scenario, a research group or materials company is developing novel, high-performance organic semiconductors. They require a precursor with a specific substitution pattern to achieve a targeted, linear π-conjugated structure. The choice between 1,6- and 1,8-dibromopyrene is critical. Evidence shows that the 1,6-isomer leads to the DBPn series of regioisomers, which possess a unique optical profile (red-shifted vs. BBPn) and distinct columnar mesophase behavior [1]. Using 1,6-dibromopyrene is non-negotiable for obtaining the DBPn architecture. Procuring the 1,8-isomer would lead to the BBPn series, a fundamentally different set of materials with its own, separate property set [1]. The procurement decision is directly tied to the desired material outcome.

Fabrication of Single-Crystal Organic Field-Effect Transistors (OFETs) for Fundamental Charge Transport Studies

Researchers investigating intrinsic charge transport in organic semiconductors are interested in growing single crystals of specific compounds. 1,6-Dibromopyrene has been demonstrated to form large, solution-grown single crystals suitable for OFET fabrication [2]. Quantitative data exists for its carrier mobility (up to 2.2 × 10⁻³ cm² V⁻¹ s⁻¹ in saturation) and its anisotropic transport behavior (mobility ratio of 2.2) [2]. This established dataset makes 1,6-dibromopyrene a compelling candidate for comparative studies or for use as a known benchmark in device optimization. The documented crystal growth and device performance provide a reproducible starting point that is absent for many other less-studied pyrene derivatives.

Development of Selective Fluorescent Chemosensors for Anions in Organic Media

An analytical chemistry or materials science lab is developing a polymer-based sensor for detecting fluoride (F⁻) in industrial or environmental samples. They require a sensing material with high selectivity for F⁻ over other interfering anions like cyanide (CN⁻). Evidence from a direct comparative study demonstrates that a polymer synthesized using 1,6-dibromopyrene (Py-PSQ) achieves this exact selectivity profile, whereas an analogous polymer made with 9,10-dibromoanthracene (An-PSQ) cannot distinguish between F⁻ and CN⁻ [3]. This application-specific performance makes 1,6-dibromopyrene the preferred, and arguably the necessary, procurement choice for achieving the required F⁻ selectivity in this sensor platform [3].

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